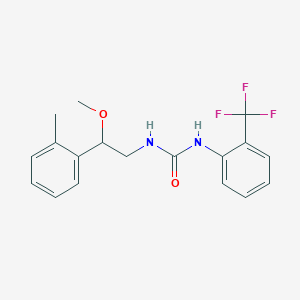

5-Bromo-2-(propan-2-yloxy)pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Bromo-2-(propan-2-yloxy)pyridin-3-amine” is a chemical compound with the CAS Number: 1250146-54-3 . It has a molecular weight of 231.09 . The IUPAC name for this compound is 5-bromo-2-isopropoxy-3-pyridinamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11BrN2O/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.09 . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .科学的研究の応用

Enzymatic Strategies in Synthesis

- Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, a category that includes compounds like 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine. These strategies are valuable for synthesizing precursors of antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).

Novel Pyridine Derivatives and Biological Activities

- Ahmad et al. (2017) utilized a Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including those related to 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine. These compounds were analyzed for their biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Amination and Palladium Catalysis

- Ji et al. (2003) studied the amination of polyhalopyridines, an area relevant to the synthesis of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine. Their work highlights the role of palladium catalysis in achieving high yields and chemoselectivity (Ji et al., 2003).

Synthesis of Hemilabile Ligands

- Nyamato et al. (2015) focused on synthesizing (imino)pyridine ligands, a class of compounds to which 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine is related. These ligands have applications in catalysis, particularly in ethylene dimerization processes (Nyamato et al., 2015).

Herbicidal Applications

- Yang and Lu (2010) explored the synthesis of herbicidal compounds, including derivatives of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine. These compounds are key ingredients in oilseed rape herbicides, demonstrating the agricultural applications of such chemicals (Yang & Lu, 2010).

Amination of Bromoethoxypyridines

- Hertog, Pieterse, and Buurman (1963) investigated the amination of bromoethoxypyridines, which is directly related to the chemistry of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine. This research provides insights into the behavior of similar compounds under amination conditions (Hertog, Pieterse, & Buurman, 1963).

Antitumor Properties of Nicotinamide Derivatives

- Girgis, Hosni, and Barsoum (2006) synthesized nicotinamide derivatives related to 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine and screened them for antitumor properties. They found significant in vitro antitumor activities, suggesting potential medical applications (Girgis, Hosni, & Barsoum, 2006).

Safety and Hazards

The compound is associated with certain hazard statements, including H315 and H319 . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 . These codes refer to specific safety and handling guidelines as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

作用機序

Target of Action

This compound belongs to the class of pyridine amines, which are known to interact with various biological targets.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

特性

IUPAC Name |

5-bromo-2-propan-2-yloxypyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMPXSXFUKZNRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-dioxoisoindol-2-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2372174.png)

![3-methyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2372177.png)

![N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2372178.png)

![(E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2372179.png)

![(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B2372180.png)

![N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2372181.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2372184.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2372186.png)

![6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2372188.png)

![(4-Chlorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2372189.png)